Home > Products > Screening Compounds P76523 > Ebp 520;sch 503034
Ebp 520;sch 503034 -

Ebp 520;sch 503034

Catalog Number: EVT-13538008
CAS Number:
Molecular Formula: C27H45N5O5
Molecular Weight: 519.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Boceprevir was developed by Schering-Plough (now part of Merck & Co.) and has been approved for clinical use in conjunction with other antiviral medications. It falls under the category of protease inhibitors, which are designed to block the action of the NS3/4A protease, thereby inhibiting viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of Boceprevir involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The process begins with the preparation of azabicyclo[3.1.0]hexane derivatives, which are then coupled with specific amino acid fragments to form the desired ketoamide structure.

  1. Key Steps in Synthesis:
    • Enzymatic Desymmetrization: This method allows for the selective functionalization of azabicyclo[3.1.0]hexane derivatives.
    • Coupling Reactions: The final assembly involves coupling carboxylic acid fragments with amine salts using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
    • Purification: The compound is purified through high-performance liquid chromatography to ensure the removal of impurities and isolation of the active pharmaceutical ingredient .
Molecular Structure Analysis

Structure and Data

Boceprevir has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

  • Molecular Formula: C27H45N5O5
  • Molecular Weight: 519.68 g/mol
  • Structural Features:
    • Contains an azabicyclic core.
    • Features a ketoamide moiety essential for protease inhibition.

The three-dimensional structure allows for specific interactions with the NS3/4A protease, enhancing its efficacy as an antiviral agent .

Chemical Reactions Analysis

Reactions and Technical Details

Boceprevir undergoes various chemical reactions during its synthesis, including:

  • Formation of Amides: This involves coupling reactions where carboxylic acids react with amines to form amides, crucial for building the compound's backbone.
  • Reduction Reactions: Certain intermediates may require reduction steps to achieve the desired functional groups.
  • Hydrolysis: Hydrolysis reactions are employed to modify ester groups into more reactive functionalities necessary for biological activity .
Mechanism of Action

Process and Data

The mechanism of action of Boceprevir involves its binding to the active site of the NS3/4A protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to a decrease in viral load in infected individuals.

  • Inhibition Profile: Boceprevir exhibits competitive inhibition, where it competes with natural substrates for binding to the protease.
  • Efficacy: Studies indicate that Boceprevir significantly reduces hepatitis C virus replication when used in combination with other antiviral agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Boceprevir exhibits several notable physical and chemical properties:

  • State: Solid
  • Color: White or off-white
  • Melting Point: Greater than 107°C (decomposes)
  • Solubility: Soluble in dimethyl sulfoxide (up to 15 mg/mL upon warming)
  • Density: 1.162 g/cm³
  • pKa: Approximately 12.82 (predicted)

These properties are critical for understanding its formulation and stability during storage .

Applications

Scientific Uses

Boceprevir is primarily used in clinical settings for treating chronic hepatitis C infection, especially in patients with genotype 1. Its application extends beyond monotherapy; it is often utilized in combination with other antiviral medications like peginterferon alfa and ribavirin to enhance therapeutic outcomes.

In addition to its clinical applications, Boceprevir serves as a valuable research tool in virology studies aimed at understanding hepatitis C virus biology and developing new antiviral strategies .

Introduction to Hepatitis C Virus (HCV) and Protease Inhibitor Therapeutics

HCV Pathogenesis and NS3/4A Protease as a Therapeutic Target

Hepatitis C Virus (HCV), a single-stranded RNA virus of the Flaviviridae family, infects approximately 300 million people globally and is a leading cause of liver cirrhosis and hepatocellular carcinoma. The NS3/4A protease, a nonstructural viral enzyme, is essential for viral replication. It cleaves the HCV polyprotein into functional components (including NS4A, NS4B, NS5A, and NS5B) and disrupts host innate immune responses by interfering with mitochondrial antiviral-signaling protein (MAVS) pathways [2] [5]. The protease’s chymotrypsin-like fold and serine catalytic triad (His57, Asp81, Ser139) enable precise substrate recognition, making it an ideal target for direct-acting antivirals (DAAs) [9].

Boceprevir (EBP 520; SCH 503034) exemplifies a covalent reversible inhibitor designed against NS3/4A. Its α-ketoamide group forms a tetrahedral intermediate with the catalytic Ser139, achieving sub-nanomolar affinity (Ki = 14 nM) [1] [5]. This binding mechanism differentiates it from non-covalent inhibitors like ciluprevir. Boceprevir exhibits >2,200-fold selectivity for HCV NS3 over human neutrophil elastase (HNE), minimizing off-target effects [5] [9]. Cell-based replicon assays confirm its potency, with an EC90 of 350 nM against genotype 1b [1] [3].

Table 1: Biochemical and Cellular Profiling of Boceprevir

ParameterValueAssay SystemReference
Ki (NS3/4A protease)14 nMEnzyme inhibition assay [1]
EC90 (replicon clearance)350 nMGenotype 1b replicon cells [3]
Cytotoxicity (CC50)>50 μMHuh-7 hepatocytes (MTS assay) [5]
Selectivity ratio (HNE/HCV)2,200Binding affinity comparison [5]
Oral bioavailability26% (rat), 30% (dog)Pharmacokinetic studies [7]

Historical Context of Direct-Acting Antiviral (DAA) Development

Prior to DAAs, HCV treatment relied on pegylated interferon-α (PEG-IFN) and ribavirin, which achieved sustained virologic response (SVR) rates of ≤50% in genotype 1 patients and caused severe flu-like side effects [2] [6]. The discovery of BILN-2061 (ciluprevir) in 2002 marked the first proof-of-concept NS3/4A inhibitor, reducing viral loads by 3 log10 units in early trials. However, cardiotoxicity in primates halted its development [2].

Boceprevir emerged from rational structure-based drug design by Schering-Plough/Merck. Optimization of P1-P3 substituents enhanced binding to the NS3 active site, resulting in SCH 503034—a linear peptidomimetic with improved oral bioavailability (AUC = 3.1 μM·h in dogs) [5] [9]. Phase I trials (2004–2006) validated its monotherapy efficacy, showing 1.6–2.0 log10 reductions in HCV RNA after 400 mg dosing [2] [9]. This catalyzed the clinical advancement of covalent serine traps, contrasting with telaprevir’s similar mechanism and TMC435350’s non-covalent approach.

Key milestones in DAA development include:

  • 2006: Boceprevir Phase II data demonstrating additive effects with PEG-IFN/RBV [9].
  • 2011: FDA approval of boceprevir (Victrelis®) and telaprevir, enabling triple-therapy regimens for genotype 1 [6] [9].
  • Post-2013: Shift to interferon-free DAAs (e.g., sofosbuvir), driven by boceprevir’s limitations in genotypes 2/3 [9].

Role of Boceprevir in Paradigm Shifts in HCV Treatment

Boceprevir redefined HCV therapy through three transformative contributions:

  • Validation of STAT-C (Specifically Targeted Antiviral Therapy for HCV): As the first FDA-approved NS3/4A inhibitor (May 2011), boceprevir confirmed viral protease inhibition as a clinically viable strategy. Phase III trials (SPRINT-2) showed SVR rates of 63–66% in treatment-naïve genotype 1 patients when combined with PEG-IFN/RBV, doubling historical dual-therapy efficacy [6] [9]. This established the "triple therapy" standard and proved that viral kinetics could be directly suppressed [9].

  • Synergy with Host-Targeted Agents: Boceprevir exhibited synergistic antiviral effects with PEG-IFN-α-2a, reducing the concentration required for replicon elimination by 10-fold. Preclinical data showed 45 nM boceprevir + PEG-IFN cleared HCV RNA from hepatocytes, whereas >400 nM was needed for monotherapy [2] [5]. This synergy enabled shorter treatment durations (28 weeks vs. 48 weeks for IFN/RBV alone) [9].

  • Exposure of Genotype-Specific Limitations: While potent against genotype 1 (EC50 = 0.2–1.4 μM), boceprevir had reduced activity against genotypes 2b and 3a (IC50 >10 nM) due to NS3 polymorphism differences (e.g., D168V mutation) [2] [10]. This highlighted the need for pan-genotypic inhibitors, spurring development of next-generation DAAs like glecaprevir and voxilaprevir [10].

Table 2: Impact of Boceprevir on HCV Treatment Outcomes

ParameterPEG-IFN/RBV AloneBoceprevir + PEG-IFN/RBVChange
SVR (treatment-naïve)38%63–66%+66–74%
Treatment duration48 weeks24–28 weeks–42–50%
Viral decline (log10)1.0–2.0 (day 14)3.0–4.0 (day 14)+200–300%
LimitationsHigh relapse ratesAnemia, resistance mutations

Boceprevir’s legacy extends beyond HCV. Recent studies identify activity against SARS-CoV-2 main protease (3CLpro, IC50 = 4.13 μM), underscoring its utility as a scaffold for antiviral repurposing [1] [9].

Properties

Product Name

Ebp 520;sch 503034

IUPAC Name

N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C27H45N5O5

Molecular Weight

519.7 g/mol

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)

InChI Key

LHHCSNFAOIFYRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.